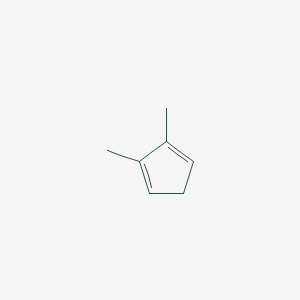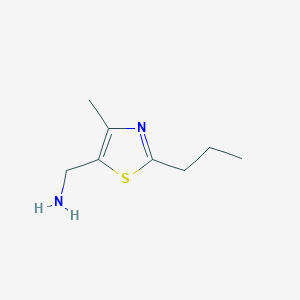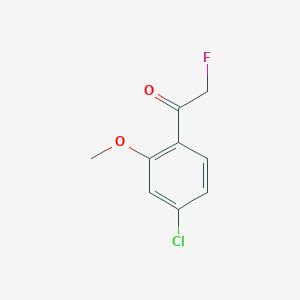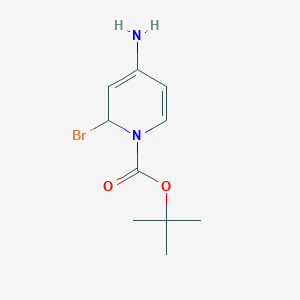![molecular formula C10H17NO B14133575 1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone CAS No. 1199-51-5](/img/structure/B14133575.png)
1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone is a bicyclic compound featuring a nitrogen atom within its structure. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and pharmacology. The bicyclic framework provides a rigid structure, which can be advantageous in drug design and synthesis.
Métodos De Preparación
The synthesis of 1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone typically involves the reaction of a bicyclic amine with an appropriate acylating agent. One common method includes the reaction of 3-azabicyclo[3.2.2]nonane with chloroacetyl chloride in the presence of a base such as trimethylamine. The reaction proceeds under mild conditions, typically in a solvent like dichloromethane, to yield the desired product .
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the ethanone moiety, converting it into a carboxylic acid.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Azabicyclo[32
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure can impart desirable properties to the resulting compounds, such as increased stability and specificity.
Biology: Research has explored the compound’s interactions with biological targets, including enzymes and receptors. Its unique structure may enable it to modulate biological pathways in novel ways.
Medicine: The compound has shown promise as a lead compound in the development of new pharmaceuticals.
Industry: In industrial applications, the compound’s stability and reactivity make it useful in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure may enable the compound to fit into binding sites with high affinity, thereby modulating the activity of the target. Pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone can be compared to other bicyclic compounds, such as:
3-Azabicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in the arrangement of the rings and the position of the nitrogen atom.
Piperazine derivatives of 3-azabicyclo[3.2.2]nonanes: These derivatives incorporate piperazine moieties, which can enhance their antiprotozoal activity.
The uniqueness of this compound lies in its specific bicyclic structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications.
Propiedades
Número CAS |
1199-51-5 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(3-azabicyclo[3.2.2]nonan-3-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(12)11-6-9-2-3-10(7-11)5-4-9/h9-10H,2-7H2,1H3 |
Clave InChI |
XZVKGKAXLMCBTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2CCC(C1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


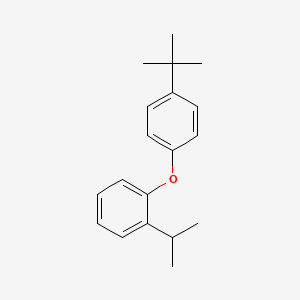

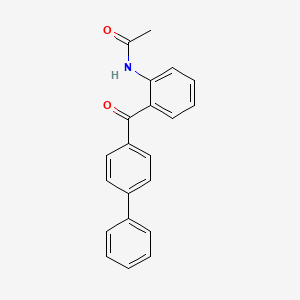
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
